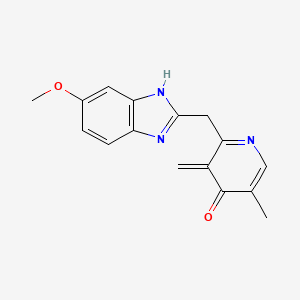
Desulfoxide4-DemethylOmeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desulfoxide4-DemethylOmeprazole is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.3251 g/mol . It is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and peptic ulcer disease . This compound is characterized by the removal of a sulfoxide group and a methyl group from the parent compound, omeprazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desulfoxide4-DemethylOmeprazole typically involves multiple steps, starting from the parent compound, omeprazole. The key steps include:
Demethylation: Removal of a methyl group from omeprazole.
Desulfoxidation: Removal of the sulfoxide group.
These reactions are generally carried out under controlled conditions using specific reagents and catalysts. For instance, demethylation can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent . Desulfoxidation can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Desulfoxide4-DemethylOmeprazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Desulfoxide4-DemethylOmeprazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Desulfoxide4-DemethylOmeprazole involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane, thereby reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Desulfoxide4-DemethylOmeprazole is unique due to the absence of the sulfoxide and methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in absorption, distribution, metabolism, and excretion compared to other proton pump inhibitors .
Eigenschaften
CAS-Nummer |
1384163-92-1 |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
JGZCGSDRNJLWDD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC |
Kanonische SMILES |
CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC |
Synonyme |
2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















